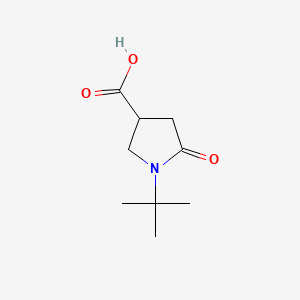

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Descripción

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 773865-05-7) is a pyrrolidine derivative featuring a tert-butyl substituent at the 1-position and a carboxylic acid group at the 3-position of the 5-oxopyrrolidine ring. This compound is commercially available with a purity of 95% and is frequently utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its tert-butyl group confers steric bulk, enhancing stability during synthetic processes, while the carboxylic acid moiety enables functionalization via esterification, amidation, or coordination chemistry .

Propiedades

IUPAC Name |

1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)10-5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUOOJKMVVKJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998601 | |

| Record name | 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

773865-05-7 | |

| Record name | 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane as the oxidizing agent . The reaction is typically carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to alcohols.

Substitution: Nucleophilic substitution reactions at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane in dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Oxidation: Formation of ketones from alcohols.

Reduction: Formation of alcohols from ketones.

Substitution: Formation of esters or amides from carboxylic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Role as a Building Block

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid serves as a versatile building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as inhibitors in various enzymatic pathways, making them candidates for drug development against diseases such as cancer and metabolic disorders .

1.2 Antioxidant Properties

Recent studies have indicated that compounds derived from this compound exhibit antioxidant properties. These properties are crucial in developing therapeutic agents aimed at combating oxidative stress-related conditions . The ability to scavenge free radicals can contribute to the prevention of cellular damage in diseases such as Alzheimer's and cardiovascular diseases.

Organic Synthesis

2.1 Synthesis of Complex Molecules

In organic synthesis, this compound is utilized for constructing complex molecular architectures. It can participate in various reactions, including amide bond formation and cyclization processes, which are essential in creating larger, more complex organic molecules . The tert-butyl group enhances solubility and stability during these reactions.

2.2 Chiral Synthesis

The compound's chirality allows it to be used in asymmetric synthesis, which is vital for producing enantiomerically pure substances. This property is particularly beneficial in pharmaceuticals where the efficacy and safety of drugs often depend on their stereochemistry .

Biochemical Applications

3.1 Enzyme Inhibition Studies

Research has shown that this compound can act as an enzyme inhibitor, making it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and developing new inhibitors . This application is particularly relevant in the context of drug discovery where targeting specific enzymes can lead to effective treatments.

3.2 Protein Interaction Studies

The compound is also being investigated for its potential to interact with proteins involved in various biological pathways. Understanding these interactions can provide insights into cellular functions and disease mechanisms, paving the way for new therapeutic strategies .

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing biological pathways and molecular processes .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variation at the 1-Position

The nature of the substituent at the 1-position significantly influences physicochemical properties and reactivity. Key analogs include:

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Substituent : Methyl group.

- Properties : Smaller steric profile compared to tert-butyl, leading to higher solubility in polar solvents.

- Applications : Used in peptide mimetics and as a ligand in coordination chemistry.

- Reference :

1-Allyl-5-oxopyrrolidine-3-carboxylic Acid

- Substituent : Allyl group (CH₂CHCH₂).

- Properties : The allyl group introduces π-bond reactivity, enabling participation in Diels-Alder or thiol-ene click reactions.

- Applications: Potential use in polymer chemistry and crosslinking applications.

- Reference :

tert-Butyl 2-(2-Oxopyrrolidin-1-yl)acetate (OT-2600, CAS: 497250-66-5)

Functional Group Modifications

Variations in functional groups alter reactivity and synthetic utility:

tert-Butyl (5-Oxopyrrolidin-3-yl)carbamate (QC-2986, CAS: 1245648-84-3)

- Modification : Carbamate (Boc-protected amine) at the 3-position.

- Properties : The Boc group acts as a temporary protecting group for amines, enabling selective deprotection under acidic conditions.

- Applications : Peptide synthesis and heterocyclic chemistry.

- Reference :

1-Boc-5-Methylpyrrolidine-3-carboxylic Acid (CAS: 2409181-71-9)

Stereochemical Variations

Enantiomeric forms of tert-butyl pyrrolidine derivatives are critical for chiral synthesis:

(R)-tert-Butyl (5-Oxopyrrolidin-3-yl)carbamate (QM-7756, CAS: 1346773-63-4)

Structural and Application Comparison Table

Research Findings and Trends

- Steric Effects : The tert-butyl group in 773865-05-7 reduces nucleophilic attack susceptibility compared to methyl or allyl analogs, enhancing stability in acidic/basic conditions .

- Reactivity : Allyl-substituted derivatives exhibit higher reactivity in radical and cycloaddition reactions .

- Purity Impact : Higher purity grades (e.g., 98% for OT-2600) are critical for catalytic applications to avoid side reactions .

Actividad Biológica

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula . Its structure consists of a pyrrolidine ring with an oxo and carboxylic acid functional group, which contributes to its reactivity and biological properties.

Synthesis Methods:

- The compound can be synthesized through various methods, including the reaction of tert-butylamine with 5-oxopyrrolidine-3-carboxylic acid derivatives under acidic or basic conditions. This process often involves oxidation and substitution reactions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines, particularly A549 lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity: Compounds derived from this compound showed variable cytotoxic effects depending on structural modifications. For instance, derivatives with halogen substitutions exhibited enhanced activity, reducing A549 cell viability significantly .

| Compound | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| This compound | A549 | 78–86 | Weak anticancer activity |

| 4-Chlorophenyl derivative | A549 | 64 | Enhanced activity |

| 4-Dimethylamino phenyl derivative | A549 | 66 | Most potent activity observed |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against multidrug-resistant strains of bacteria. Research indicates that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus.

Research Insights:

- Selectivity: Certain derivatives demonstrated selective antimicrobial activity against resistant strains, making them promising candidates for further development as therapeutic agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, influencing biochemical pathways related to cancer proliferation and bacterial resistance.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may bind to active sites on enzymes involved in metabolic pathways, altering their activity.

- Cellular Interaction: It may intercalate with DNA or interact with cell membrane components, disrupting cellular processes essential for survival.

Case Studies and Research Applications

Several case studies have documented the efficacy of this compound in various experimental settings:

- In Vitro Cancer Studies: A study demonstrated that specific structural modifications significantly increased the anticancer efficacy against A549 cells compared to the parent compound.

- Antimicrobial Testing: Another study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus, showing promising results for drug development .

Q & A

Q. What synthetic routes are recommended for preparing 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during coupling reactions. For example, tert-butyl esters are stable under acidic conditions, enabling selective deprotection .

- Controlled Reaction Conditions : Optimize temperature (e.g., 0–25°C for sensitive intermediates) and solvent choice (e.g., dichloromethane or THF for polar aprotic environments) to enhance yield and selectivity .

- Monitoring Techniques : Employ NMR spectroscopy to track intermediate formation and HPLC to assess purity (>95% recommended for downstream applications) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation : Use H/C NMR to confirm the presence of the tert-butyl group (δ ~1.2–1.4 ppm for H) and the carbonyl resonance (δ ~170–175 ppm for C). X-ray crystallography provides definitive stereochemical assignment for crystalline derivatives .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ = 210–254 nm) are standard for verifying molecular weight and chromatographic homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl-protected pyrrolidine derivatives) to identify unexpected shifts caused by steric effects or hydrogen bonding .

- Isotopic Labeling : Use N or C-labeled precursors to clarify ambiguous signals in crowded spectral regions .

- Computational Modeling : Density functional theory (DFT) simulations can predict NMR chemical shifts or IR vibrational modes, aiding in data interpretation .

Q. What strategies are effective for optimizing the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Derivatization : Introduce functional groups (e.g., fluorinated or heteroaromatic substituents) at the 3-carboxylic acid position to modulate bioavailability. For example, trifluoromethyl groups enhance metabolic stability .

- Enzymatic Assays : Screen against target enzymes (e.g., proteases or kinases) under physiologically relevant pH and temperature conditions. Use kinetic studies (e.g., or IC measurements) to evaluate inhibition potency .

Q. How should researchers mitigate risks when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Follow institutional guidelines for organic waste. Neutralize acidic byproducts (e.g., from Boc deprotection) before disposal .

- Stability Testing : Store the compound at –20°C under inert gas (N or Ar) to prevent hydrolysis of the tert-butyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.